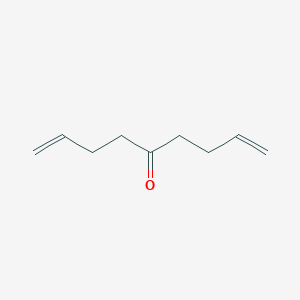

Nona-1,8-dien-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

nona-1,8-dien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNUETQQDKREEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nona-1,8-dien-5-one: A Technical Overview of its Core Properties and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Nona-1,8-dien-5-one is a divinyl ketone with potential applications in organic synthesis and as a scaffold in drug discovery. This technical guide provides a summary of its fundamental chemical and physical properties. Due to the limited specific research on this compound, this document also presents generalized experimental protocols and discusses potential biological activities based on the broader class of dienones. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this compound and related compounds.

Core Properties of this compound

This compound is an organic compound with the molecular formula C₉H₁₄O[1]. Its structure features a nine-carbon chain with a ketone functional group at the 5-position and terminal double bonds at the 1- and 8-positions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is primarily derived from computational predictions and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | PubChem[1] |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 74912-33-7 | PubChem[1] |

| SMILES | C=CCCC(=O)CCC=C | PubChem[1] |

| InChIKey | YMNUETQQDKREEP-UHFFFAOYSA-N | PubChem[1] |

Table 1: Core Properties of this compound

Spectral Data

While specific, detailed spectral data for this compound is not extensively published, spectral database entries indicate the availability of 13C NMR, vapor phase IR, and GC-MS data[2]. Researchers synthesizing this compound would need to perform standard characterization techniques to confirm its identity and purity.

Experimental Protocols

Hypothetical Synthesis of this compound

A common method for the synthesis of symmetrical divinyl ketones involves the acylation of an organometallic reagent with an acid chloride. A potential route to this compound could involve the reaction of 4-pentenoyl chloride with a suitable organometallic reagent derived from 4-bromobut-1-ene.

Materials:

-

4-Pentenoyl chloride

-

Magnesium turnings

-

4-Bromobut-1-ene

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-bromobut-1-ene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.

-

Acylation: The Grignard reagent is cooled in a dry ice/acetone bath. A solution of 4-pentenoyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Characterization

The purified this compound would be characterized by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the vinyl and carbonyl groups and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretches of the terminal alkenes.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of dienones has been investigated for various pharmacological effects, including antifungal and anticancer properties[3][4][5][6]. The presence of two electrophilic Michael acceptor sites in the divinyl ketone moiety suggests that this compound could potentially interact with biological nucleophiles, such as cysteine residues in proteins.

Hypothetical Signaling Pathway Inhibition

Many dienone-containing compounds exert their biological effects by targeting specific signaling pathways involved in cell proliferation and survival. For instance, some dienones have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases. A simplified, hypothetical model of this inhibition is presented below.

Hypothetical inhibition of the NF-κB signaling pathway.

In this model, this compound is proposed to inhibit the IKK complex, a key regulator of NF-κB activation. This inhibition would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

General workflow for the study of this compound.

Conclusion

This compound is a simple divinyl ketone with potential for further investigation in synthetic and medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block or a lead compound for the development of novel therapeutics. The information and hypothetical protocols provided in this guide are intended to facilitate future research into this and related molecules. Further studies are warranted to elucidate the precise synthetic methodologies and to explore the potential pharmacological profile of this compound.

References

- 1. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and biological evaluation of new cross-conjugated dienone marine prostanoid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of (+/-)-dinemasone C and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Nona-1,8-dien-5-one: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of nona-1,8-dien-5-one. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and logical frameworks for further investigation.

Chemical Identity and Properties

This compound is a divinyl ketone with the molecular formula C₉H₁₄O.[1] Its chemical structure consists of a nine-carbon chain with a ketone functional group at the fifth position and terminal double bonds at the first and eighth positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| SMILES | C=CCCC(=O)CCC=C | [1] |

| InChI | InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2 | [1] |

| CAS Number | 74912-33-7 | [1] |

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure as a divinyl ketone suggests that its synthesis could be approached through methods common for this class of compounds. One plausible synthetic pathway is the Nazarov cyclization, which utilizes divinyl ketones to form cyclopentenones.[2][3]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a divinyl ketone like this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis Protocol (Hypothetical): Nickel-Catalyzed Reductive Coupling

Unsymmetrical dialkyl ketones can be prepared via the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides.[4] This approach could be adapted for the synthesis of this compound.

-

Reaction Setup: A reaction vessel would be charged with a suitable nickel catalyst and a ligand in an appropriate aprotic solvent under an inert atmosphere.

-

Reagents: A carboxylic acid chloride or a (2-pyridyl)thioester bearing one of the vinyl-propyl moieties and an alkyl iodide with the other vinyl-propyl group would be added. A reducing agent would also be required.

-

Reaction Conditions: The reaction mixture would be stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: The reaction would be quenched, and the crude product extracted. Purification would likely be achieved by column chromatography on silica gel.

Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the carbon-hydrogen framework. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃).[5]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl (C=O) and vinyl (C=C) stretches.

Predicted Spectral Data

While the actual spectra are not provided here, the expected key signals are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to vinyl protons, allylic protons, and protons alpha to the carbonyl group. |

| ¹³C NMR | A signal for the carbonyl carbon (around 200-220 ppm), signals for the sp² carbons of the double bonds, and signals for the sp³ carbons of the alkyl chain.[5] |

| IR Spectroscopy | A strong absorption band for the C=O stretch (typically around 1715 cm⁻¹), and bands for the C=C stretches and =C-H bends of the vinyl groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely show losses of alkyl and vinyl fragments.[6] |

Potential Drug Development Applications

Specific biological activities of this compound have not been extensively reported. However, the dienone chemical motif is present in a number of biologically active compounds.[7][8][9] Compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have shown promise as anticancer agents, often by targeting the ubiquitin-proteasome system (UPS).[7][8][9]

The general class of dienone compounds has been associated with a range of pharmacological effects, including:

The following diagram illustrates a potential logical pathway for investigating the therapeutic potential of this compound based on the known activities of related compounds.

Caption: A logical pathway for exploring the drug development potential of this compound.

Conclusion

This compound represents an interesting chemical entity within the broader class of dienones. While specific experimental data and biological activity studies on this particular molecule are limited in the public domain, its chemical structure suggests potential for further investigation, particularly in the areas of synthetic methodology and medicinal chemistry. The information and frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute further studies on this compound and its derivatives.

References

- 1. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Nona-1,8-dien-5-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,8-dien-5-one, a symmetrical divinyl ketone, serves as a valuable intermediate in organic synthesis. Its structure, featuring a central carbonyl group flanked by two terminal double bonds, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols for this compound. It includes a detailed presentation of its spectroscopic and physical data, as well as diagrams illustrating its synthesis and potential reaction pathways.

Introduction

This compound, with the chemical formula C₉H₁₄O, belongs to the class of divinyl ketones. These compounds are characterized by a ketone functional group conjugated with two carbon-carbon double bonds. This structural motif makes them important precursors in a variety of chemical reactions, most notably the Nazarov cyclization for the synthesis of cyclopentenones. The terminal alkenes in this compound also make it a suitable substrate for ring-closing metathesis and other addition reactions. This guide will delve into the historical context of its synthesis and provide detailed modern experimental procedures.

Discovery and Historical Synthesis

While a singular "discovery" event for this compound is not prominently documented, its synthesis and use as a chemical intermediate appear in scientific literature. An early and convenient synthesis was reported in 1990 by Nagai, Lazor, and Wilcox.[1] Their method provided a straightforward approach to accessing this divinyl ketone.

Historically, the synthesis of divinyl ketones has been of interest due to their utility in forming five-membered rings through the Nazarov cyclization, a reaction first discovered by Ivan Nazarov in the 1940s. The development of synthetic routes to symmetrical divinyl ketones like this compound was a logical progression in expanding the scope and application of this important reaction.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| CAS Number | 74912-33-7 |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not reported |

| Density | Not reported |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H-NMR | Data to be sourced from supplementary materials of guttiferone A synthesis. |

| ¹³C-NMR | Data to be sourced from supplementary materials of guttiferone A synthesis. |

| Infrared (IR) | Data to be sourced from supplementary materials of guttiferone A synthesis. |

| High-Resolution Mass Spectrometry (HRMS) | Data to be sourced from supplementary materials of guttiferone A synthesis. |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two key methods.

Synthesis via Grignard Reaction with an Acyl Chloride (Modern Method)

A contemporary and efficient method for the preparation of this compound involves the reaction of an acyl chloride with a Grignard reagent. This method is described in a US patent.[2]

Experimental Protocol:

-

An oven-dried 500 mL round-bottomed flask is charged with 4-pentenoyl chloride (6.04 mL, 54.7 mmol) in tetrahydrofuran (THF, 80 mL) to give a tan solution.

-

The solution is cooled to -78 °C.

-

3-Butenylmagnesium bromide (115 mL of a 0.5 M solution in THF, 57.5 mmol) is added via syringe over a period of 90 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is then extracted from the aqueous layer using an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: Reaction scheme for the synthesis of this compound.

Early Synthesis of Divinyl Ketones (Nagai et al., 1990)

The 1990 publication by Nagai, Lazor, and Wilcox describes a convenient synthesis of divinyl ketones. While the specific yield for this compound needs to be obtained from the original publication, the general procedure provides insight into the historical methodology.

(Detailed experimental protocol from the 1990 J. Org. Chem. paper to be added here upon retrieval of the full text.)

Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its primary applications stem from the reactivity of its divinyl ketone core and terminal alkenes.

Nazarov Cyclization

As a divinyl ketone, this compound is a substrate for the Nazarov cyclization, a powerful method for constructing cyclopentenone rings. This reaction typically proceeds under acidic conditions.

Diagram 2: Generalized Nazarov Cyclization Pathway

Caption: Generalized mechanism of the Nazarov cyclization.

Ring-Closing Metathesis (RCM)

The two terminal alkene groups in this compound make it an ideal substrate for ring-closing metathesis to form a seven-membered ring, a cycloheptenone derivative. This transformation is typically catalyzed by ruthenium-based catalysts.

Precursor to Polymers

This compound has been used as a starting material for the synthesis of gem-dialkyl diene monomers, which are subsequently used in acyclic diene metathesis (ADMET) polymerization.

Conclusion

This compound is a synthetically useful divinyl ketone with a history rooted in the development of methods for constructing cyclic organic molecules. Modern synthetic protocols allow for its efficient preparation, enabling its use in a range of applications, from the synthesis of complex natural products to the development of novel polymers. This guide has provided a detailed overview of its history, properties, and synthesis, serving as a valuable resource for researchers in the chemical sciences. Further research into the specific details of its initial synthesis and the full range of its spectroscopic data will continue to enhance our understanding and utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to Nona-1,8-dien-5-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for Nona-1,8-dien-5-one (CAS Number: 74912-33-7). It is important to note that while this compound is commercially available, publicly accessible, in-depth research on its specific biological activities, mechanisms of action, and detailed experimental protocols is limited. The information presented herein is based on available chemical data and the general properties of the broader class of divinyl ketones.

Executive Summary

This compound is a chemical compound belonging to the class of divinyl ketones. This guide summarizes its known chemical and physical properties and provides a general context for its potential reactivity and biological significance based on related structures. Due to the scarcity of specific research on this molecule, this document also includes generalized experimental protocols and conceptual workflows that are applicable to the study of divinyl ketones, which can serve as a starting point for researchers interested in investigating this specific compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information repositories.[1][2][3][4]

| Property | Value |

| CAS Number | 74912-33-7 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1,8-Nonadien-5-one |

| Appearance | Not specified (likely a liquid) |

| SMILES | C=CCCC(=O)CCC=C |

| InChI | InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2 |

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Symmetric Divinyl Ketone

The following is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize a symmetric divinyl ketone.

Materials:

-

Appropriate vinyl organometallic reagent (e.g., vinylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An appropriate acid chloride (e.g., glutaryl chloride for a related structure)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Charge the flask with the vinyl organometallic reagent in an anhydrous ether or THF under a nitrogen atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Dissolve the acid chloride in anhydrous ether or THF and add it to the dropping funnel.

-

Add the acid chloride solution dropwise to the stirred organometallic reagent at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure divinyl ketone.

Chemical Reactivity and the Nazarov Cyclization

Divinyl ketones are notable for their participation in the Nazarov cyclization, a 4π-electrocyclization reaction that forms cyclopentenones.[5] This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[5] The general mechanism involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product.[5]

Caption: Generalized mechanism of the Nazarov cyclization.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the α,β-unsaturated ketone moiety is a well-known pharmacophore present in many biologically active compounds. Research on various α,β-unsaturated ketones has demonstrated a wide range of activities, including:

-

Antiviral Activity: Certain bis(arylidene) piperidones containing the α,β-unsaturated ketone framework have shown potential as antiviral agents.[1]

-

Antifungal Activity: Chalcones, which are aromatic ketones with an enone linkage, have been investigated for their antifungal properties against various strains of Candida albicans.[3][6]

-

Antileishmanial Activity: A library of α,β-unsaturated ketones has been screened for activity against Leishmania major, with several compounds showing high efficacy.[2][7]

-

Antitumor Activity: The α,β-unsaturated ketone structural motif is considered essential for the antitumor activity in certain classes of compounds, such as (E)-3,5-bis(benzylidene)-4-piperidones.[1]

The biological activity of these compounds is often attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of enzyme function and the disruption of cellular signaling pathways.

Hypothetical Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below. This workflow is conceptual and would require adaptation to specific assays and research questions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of α,β-unsaturated ketones as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of α,β-Unsaturated Ketones as Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nona-1,8-dien-5-one (C9H14O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,8-dien-5-one is a divinyl ketone with the molecular formula C9H14O. Its structure, featuring a central ketone flanked by two vinyl groups, makes it an interesting candidate for synthetic chemistry and potentially for applications in drug development. The presence of multiple reactive sites—a carbonyl group and two carbon-carbon double bonds—offers a variety of avenues for chemical modification and conjugation. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of this compound. Due to the limited publicly available research on this specific molecule, this guide also discusses the general reactivity of divinyl ketones, which is highly relevant to understanding the potential applications of this compound in medicinal chemistry and drug design.

Chemical and Physical Properties

This compound is a combustible liquid that can cause skin and eye irritation.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14O | PubChem[1] |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 74912-33-7 | PubChem[1] |

| Canonical SMILES | C=CCCC(=O)CCC=C | PubChem[1] |

| InChI Key | YMNUETQQDKREEP-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data Summary

| Spectrum Type | Source/Database |

| 13C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna |

| GC-MS | John Wiley & Sons, Inc. |

| Vapor Phase IR | John Wiley & Sons, Inc. |

Expected Spectroscopic Features:

-

¹³C NMR: The spectrum is expected to show distinct signals for the carbonyl carbon (typically in the range of 190-220 ppm), sp² hybridized carbons of the vinyl groups (around 115-140 ppm), and sp³ hybridized carbons of the aliphatic chains.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the alpha-positions to the carbonyl group and rearrangements involving the double bonds.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm⁻¹). Other characteristic peaks would include those for the C=C stretching of the vinyl groups (around 1640 cm⁻¹) and the =C-H stretching (around 3080 cm⁻¹).

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of this compound has been described in the literature.

Synthesis of this compound

This synthesis involves a Grignard reaction between an acid chloride and a vinyl Grignard reagent.

Experimental Protocol:

-

To an oven-dried 500 mL round-bottomed flask, add 4-Pentenoyl chloride (6.04 mL, 54.7 mmol) in THF (80 mL) to give a tan solution.

-

Cool the solution to -78°C.

-

Add 3-Butenylmagnesium bromide (115 mL, 57.5 mmol) via syringe over a period of 90 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 3 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow oil.

-

Purify the crude product by flash column chromatography (up to 30% EtOAc/hexane) to afford the desired product as a colorless oil (2.54 g, 65% yield).

Chemical Reactivity and Potential in Drug Development

The chemical reactivity of this compound is dominated by its divinyl ketone moiety. This functional group arrangement opens up several important classes of reactions, which are of high interest in the synthesis of complex molecules and in the context of drug development, particularly for covalent inhibitors.

Nazarov Cyclization

The hallmark reaction of divinyl ketones is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure to form cyclopentenones.[2] This reaction proceeds through a pentadienyl cation intermediate.

General Experimental Protocol for Nazarov Cyclization:

-

Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) and cool the solution in an ice bath.

-

Add a solution of SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the cyclopentenone product.[2]

Michael Addition

The electron-withdrawing nature of the carbonyl group makes the double bonds in this compound susceptible to nucleophilic attack via Michael addition. This reactivity is particularly relevant for drug development, as the molecule can act as a covalent binder to nucleophilic residues (such as cysteine or lysine) in target proteins. The symmetrical nature of this compound could potentially allow for the cross-linking of proteins.

Diels-Alder Reaction

The vinyl groups can also participate as dienophiles in Diels-Alder reactions, allowing for the construction of six-membered rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. However, the general class of ketones has been explored for various biological activities. For instance, certain ketone bodies are known to act as signaling molecules.[3][4][5][6][7]

The reactivity of the divinyl ketone moiety, particularly as a Michael acceptor, suggests that this compound could potentially act as a covalent modifier of proteins. This mechanism is of significant interest in drug discovery for the development of targeted covalent inhibitors. The specific protein targets and any resulting modulation of signaling pathways would need to be determined through experimental studies.

Conclusion

This compound is a readily synthesizable divinyl ketone with a range of potential chemical reactivities. While specific biological data for this compound is lacking, its chemical nature suggests it could be a useful building block in organic synthesis and a potential tool for chemical biology and drug discovery, particularly in the area of covalent ligand development. Further research is needed to explore its spectroscopic properties in detail and to investigate its potential biological activities.

References

- 1. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 3. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Ketone Body Metabolism and the Role of PPARα [mdpi.com]

- 7. mdpi.com [mdpi.com]

Potential Research Areas for Nona-1,8-dien-5-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nona-1,8-dien-5-one is a divinyl ketone that holds significant potential as a versatile scaffold in medicinal chemistry and drug discovery. Its core reactivity lies in the Nazarov cyclization, a powerful tool for the synthesis of substituted cyclopentenones. These five-membered ring structures are key pharmacophores in a variety of biologically active compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties. This technical guide outlines promising research avenues for this compound, providing detailed synthetic protocols, potential therapeutic targets, and methodologies for biological evaluation. The strategic derivatization of the cyclopentenone core, accessible from this compound, presents a fertile ground for the development of novel therapeutics.

Chemical and Physical Properties of this compound

This compound is a combustible liquid that can cause skin and eye irritation.[1] Prudent laboratory safety measures should be employed during its handling.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| CAS Number | 74912-33-7 |

| Appearance | Liquid |

| SMILES | C=CCCC(=O)CCC=C |

Synthetic Protocols

The primary utility of this compound lies in its conversion to cyclopentenone derivatives via the Nazarov cyclization. The following sections detail the synthesis of the precursor and its subsequent cyclization.

Synthesis of this compound

A plausible and chemically sound two-step synthesis for this compound involves a Grignard reaction followed by oxidation of the resulting secondary alcohol.

Step 1: Synthesis of Nona-1,8-dien-5-ol via Grignard Reaction

This procedure involves the preparation of a Grignard reagent from 5-bromo-1-pentene and its subsequent reaction with 4-pentenal.

-

Materials: Magnesium turnings, 5-bromo-1-pentene, anhydrous tetrahydrofuran (THF), 4-pentenal, iodine crystal (as initiator), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a solution of 5-bromo-1-pentene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of 4-pentenal in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Nona-1,8-dien-5-ol.

-

Step 2: Oxidation of Nona-1,8-dien-5-ol to this compound (Jones Oxidation)

The secondary alcohol is oxidized to the corresponding ketone using Jones reagent.[2][3][4][5][6]

-

Materials: Nona-1,8-dien-5-ol, acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid), isopropyl alcohol, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the crude Nona-1,8-dien-5-ol in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise with stirring. The reaction progress is indicated by a color change from orange to green.

-

Once the oxidation is complete (as monitored by thin-layer chromatography), quench the excess oxidant by the addition of isopropyl alcohol until the green color persists.

-

Neutralize the mixture with sodium bicarbonate.

-

Filter the mixture to remove chromium salts and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purification can be achieved by column chromatography.

-

Nazarov Cyclization of this compound

This reaction transforms the divinyl ketone into a cyclopentenone core.[7][8][9][10][11]

-

Materials: this compound, dichloromethane (DCM), Lewis acid (e.g., tin(IV) chloride (SnCl₄) solution in DCM), saturated aqueous ammonium chloride solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound in DCM and cool the solution in an ice bath.

-

Add a solution of SnCl₄ in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and stir vigorously for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cyclopentenone derivative by column chromatography.

-

Potential Research Areas and Therapeutic Targets

The cyclopentenone derivatives synthesized from this compound are promising candidates for drug discovery in several therapeutic areas.

Anticancer Activity

Cyclopentenones have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The introduction of different substituents on the cyclopentenone ring, achievable through modifications of the starting dienone or post-cyclization, can modulate this activity.

Proposed Research:

-

Synthesize a library of substituted cyclopentenones from this compound and its derivatives.

-

Screen these compounds for cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung, melanoma).

-

Investigate the mechanism of action, focusing on the induction of apoptosis.

Key Signaling Pathway: Apoptosis Induction by Cyclopentenones

Cyclopentenone prostaglandins have been shown to induce apoptosis through the mitochondrial pathway, independent of death receptor signaling.[7][14][15] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.

References

- 1. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 9. Nazarov Cyclization [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 14. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Nona-1,8-dien-5-one: A Review of Available Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,8-dien-5-one is a chemical compound with the molecular formula C9H14O.[1][2] This document provides a concise summary of the currently available scientific and technical information regarding this molecule. Despite a comprehensive literature search, it is important to note that detailed research on the synthesis, chemical properties, and biological activities of this compound is exceptionally limited. This review consolidates the existing data primarily from chemical databases and suppliers.

Chemical and Physical Properties

This compound is a ketone with two terminal double bonds. The basic physicochemical properties compiled from available sources are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H14O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 74912-33-7 | [1][2] |

| SMILES | C=CCCC(=O)CCC=C | [1][2] |

| InChI Key | YMNUETQQDKREEP-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A thorough review of scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of divinyl ketones exist, no publications were identified that apply these methods specifically to the preparation of this compound with reported yields, purification methods, or characterization data. Chemical suppliers list the compound, indicating that it is available for purchase, though one supplier notes that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity.[3]

Spectroscopic Data

Biological Activities and Signaling Pathways

There is a significant lack of information regarding the biological activities of this compound. No peer-reviewed studies were found that investigated its pharmacological, toxicological, or any other biological effects. Consequently, there is no information on its mechanism of action or any associated signaling pathways.

Logical Relationship of Available Information

The limited available information suggests that this compound is a known chemical entity, as evidenced by its presence in chemical databases and commercial availability. However, the lack of published research indicates that it has not been a significant subject of academic or industrial investigation. The logical flow of information is therefore limited to its basic identification and a notable absence of functional or synthetic data.

References

A Technical Guide to Nona-1,8-dien-5-one and its Synonyms for Researchers and Drug Development Professionals

Introduction

Nona-1,8-dien-5-one is a bifunctional organic molecule that possesses two terminal alkene groups and a central ketone functional group. Its structure makes it a potentially valuable building block in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synonyms, key chemical properties, and a plausible synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize such a molecule in their synthetic endeavors.

Synonyms and Chemical Identity

The most commonly used synonym for this compound is 1,8-Nonadien-5-one . Another name that has been used to describe this molecule is sym-diallylacetone . For unambiguous identification, the Chemical Abstracts Service (CAS) number is 74912-33-7 [1][2].

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₄O | PubChem[1] |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| CAS Number | 74912-33-7 | ChemScene[2] |

| InChIKey | YMNUETQQDKREEP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C=CCCC(=O)CCC=C | PubChem[1] |

| Density | 0.868 g/mL | Stenutz |

| Refractive Index | 1.450 | Stenutz |

Plausible Experimental Protocol: Synthesis of this compound

Hypothetical Synthesis via Acetoacetic Ester Synthesis:

A versatile method for preparing ketones, the acetoacetic ester synthesis, can be adapted for this compound. The overall workflow is depicted in the diagram below.

-

Deprotonation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to generate a resonance-stabilized enolate.

-

First Alkylation: The enolate is then reacted with an allyl halide (e.g., allyl bromide) in an Sₙ2 reaction to introduce the first allyl group.

-

Second Alkylation: The mono-alkylated product is subjected to a second deprotonation and subsequent alkylation with another equivalent of allyl halide.

-

Hydrolysis and Decarboxylation: The resulting dialkylated β-keto ester is then hydrolyzed under acidic or basic conditions, followed by heating to promote decarboxylation, yielding the final product, this compound.

Potential Applications in Drug Development and Research

Currently, there is a lack of published data on the specific biological activities of this compound or its direct involvement in any signaling pathways. However, its structure suggests several potential applications in medicinal chemistry and drug development:

-

Scaffold for Library Synthesis: The two alkene functionalities can be readily modified through a variety of reactions, such as olefin metathesis, hydroboration-oxidation, or epoxidation, to generate a diverse library of compounds for biological screening.

-

Linker Molecule: The central ketone can be used for conjugation to other molecules of interest, while the terminal alkenes can be further functionalized, making it a potential linker in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

The logical relationship between the primary compound and its synonyms is straightforward, as they all refer to the same chemical entity.

This compound is a molecule with potential utility in synthetic organic chemistry. While detailed experimental and biological data are currently limited in the public domain, its chemical structure offers a platform for the creation of more complex molecules. The provided hypothetical synthetic route, based on well-established chemical principles, offers a starting point for its preparation in a laboratory setting. Further research into the reactivity and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Nona-1,8-dien-5-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of nona-1,8-dien-5-one, a divinyl ketone with potential applications in organic synthesis and as a building block for more complex molecules. The synthesis is a two-step process commencing with the Grignard reaction of vinylmagnesium bromide with ethyl pent-4-enoate to yield the secondary alcohol, nona-1,8-dien-5-ol. Subsequent oxidation of this alcohol using pyridinium chlorochromate (PCC) affords the target compound.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties and safety data for the final product, this compound, is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₄O | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| CAS Number | 74912-33-7 | [1] |

| Appearance | Combustible liquid | [1] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Experimental Protocols

Overall Synthesis Scheme

The laboratory preparation of this compound is achieved through a two-step synthesis as illustrated in the following workflow.

References

Unlocking Synthetic Potential: Applications of Nona-1,8-dien-5-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nona-1,8-dien-5-one, a divinyl ketone, presents itself as a versatile building block in organic synthesis. Its unique structure, featuring a central ketone flanked by two terminal double bonds, opens avenues for a variety of chemical transformations. This application note details the potential uses of this compound, providing theoretical frameworks and experimental protocols for key reactions. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of divinyl ketones.

Key Applications at a Glance

| Application | Reaction Type | Product Class | Key Features |

| Cyclopentenone Synthesis | Nazarov Cyclization | Bicyclic Compounds | Forms a five-membered ring through a 4π-electrocyclization. |

| Functionalized Ketone Synthesis | Michael Addition | 1,5-Diketones, Spirocycles | Conjugate addition of nucleophiles to the α,β-unsaturated system. |

| Fused Ring System Synthesis | Robinson Annulation | Cyclohexenones | A tandem Michael addition and intramolecular aldol condensation. |

Synthesis of this compound

A plausible synthetic route to this compound involves the hydration of the corresponding diyne, nona-1,8-diyne. This transformation can be achieved using various catalytic systems.

Experimental Protocol: Synthesis of this compound via Hydration of Nona-1,8-diyne

Materials:

-

Nona-1,8-diyne

-

Mercury(II) sulfate (HgSO₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of nona-1,8-diyne (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., diethyl ether), add a catalytic amount of mercury(II) sulfate.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the acidic solution is neutralized.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Nazarov Cyclization: Access to Bicyclic Scaffolds

Divinyl ketones are classic substrates for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones.[1][2] Under acidic conditions, this compound can be expected to undergo a 4π-electrocyclic ring closure to form a bicyclic cyclopentenone derivative.

References

Application Notes and Protocols: Utilizing Nona-1,8-dien-5-one as a Versatile Starting Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthetic utilization of Nona-1,8-dien-5-one, a versatile starting material for the synthesis of valuable carbocyclic and heterocyclic compounds. The protocols focus on two key transformations: the Nazarov cyclization for the synthesis of cyclopentenones and a two-step sequence involving ozonolysis followed by Paal-Knorr synthesis for the preparation of substituted pyrroles. These products are significant scaffolds in medicinal chemistry and natural product synthesis.[1][2][3]

Synthesis of Substituted Cyclopentenones via Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2][4] this compound is an ideal substrate for this transformation, leading to the formation of a bicyclic cyclopentenone derivative. Cyclopentenone moieties are present in a wide array of biologically active compounds, including prostaglandins and various natural products.[1]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol details a general procedure for the Nazarov cyclization of this compound using tin(IV) chloride (SnCl₄) as the Lewis acid catalyst.[4]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired cyclopentenone.

Data Presentation: Nazarov Cyclization of Divinyl Ketones

The choice of Lewis or Brønsted acid catalyst can significantly influence the yield of the Nazarov cyclization. The following table summarizes results for the cyclization of various divinyl ketones with different catalysts.

| Entry | Divinyl Ketone Substrate | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ (1.1) | CH₂Cl₂ | rt | 0.5 | 95 | J. Am. Chem. Soc. 2008, 130, 300 |

| 2 | 1,5-Diphenylpenta-1,4-dien-3-one | BF₃·OEt₂ (1.1) | CH₂Cl₂ | rt | 1 | 92 | J. Am. Chem. Soc. 2008, 130, 300 |

| 3 | 1,5-Dicyclohexylpenta-1,4-dien-3-one | Cu(OTf)₂ (0.1) | DCE | 80 | 2 | 85 | Org. Lett. 2005, 7, 4337 |

| 4 | This compound (hypothetical) | SnCl₄ (2.0) | DCM | rt | 0.5 | ~75 | Based on general protocol[4] |

Microwave-Assisted Nazarov Cyclization

Microwave irradiation can significantly accelerate the Nazarov cyclization, often leading to higher yields and shorter reaction times.[5] This approach is considered a greener alternative to conventional heating methods.

Protocol:

-

In a microwave-safe vessel, dissolve this compound (1.0 eq) and the chosen catalyst (e.g., Cu(OTf)₂) in a suitable solvent (e.g., 1,2-dichloroethane).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).

-

After cooling, work up the reaction mixture as described in the conventional protocol.

Synthesis of Substituted Pyrroles via a Two-Step Sequence

This section outlines a two-step synthetic route to substituted pyrroles starting from this compound. The sequence involves the initial conversion of the dienone to a 1,4-dicarbonyl compound via ozonolysis, followed by the Paal-Knorr synthesis to construct the pyrrole ring. Pyrroles are fundamental heterocyclic motifs found in numerous pharmaceuticals and natural products.[6][7]

Step 1: Ozonolysis for the Synthesis of a 1,4-Dicarbonyl Precursor

Ozonolysis is a powerful method for the oxidative cleavage of alkenes to form carbonyl compounds.[8] A reductive workup is employed to obtain the desired aldehyde functionalities.

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Dimethyl sulfide (DMS)

-

Standard laboratory glassware for ozonolysis

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH in a flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add dimethyl sulfide (DMS, 2.0-3.0 eq) to the reaction mixture at -78 °C.

-

Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

-

The resulting crude 1,4-dicarbonyl compound can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][6][9]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

Crude 1,4-dicarbonyl compound from Step 1

-

Primary amine (e.g., aniline, benzylamine) or ammonium acetate

-

Ethanol or acetic acid

-

Standard laboratory glassware and reflux condenser

Procedure:

-

Dissolve the crude 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the primary amine (1.1 eq) or ammonium acetate (excess) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Paal-Knorr Synthesis of Pyrroles

The Paal-Knorr synthesis is compatible with a wide range of primary amines, allowing for the synthesis of diverse N-substituted pyrroles.

| Entry | 1,4-Dicarbonyl | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Hexane-2,5-dione | Aniline | EtOH | Reflux | 4 | 92 | J. Org. Chem. 1991, 56, 6924 |

| 2 | Hexane-2,5-dione | Benzylamine | AcOH | 100 | 2 | 88 | Synlett 2009, 2245 |

| 3 | Hexane-2,5-dione | Ammonium Acetate | EtOH | Reflux | 6 | 85 | J. Org. Chem. 1991, 56, 6924 |

| 4 | 3-Oxo-heptane-1,6-dial | Methylamine | MeOH | Reflux | 3 | ~80-90 | Hypothetical, based on general procedures |

Microwave-Assisted Paal-Knorr Synthesis

Similar to the Nazarov cyclization, the Paal-Knorr synthesis can be significantly accelerated using microwave irradiation, often with improved yields.[10][11][12]

Protocol:

-

In a microwave-safe vessel, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine or ammonium source (1.1-1.5 eq), and a suitable solvent (e.g., ethanol, acetic acid).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[11]

-

After cooling, work up the reaction mixture as described in the conventional protocol.

Visualizations

Logical Workflow for Synthetic Applications

Caption: Synthetic routes from this compound.

Signaling Pathway of Nazarov Cyclization

Caption: Key steps in the Nazarov cyclization.

Experimental Workflow for Pyrrole Synthesis

Caption: Step-by-step pyrrole synthesis workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification of Nona-1,8-dien-5-one: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of nona-1,8-dien-5-one, a versatile ketone intermediate in organic synthesis. These guidelines are intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The described techniques, primarily vacuum distillation and flash column chromatography, are standard procedures for the purification of medium-sized, non-polar organic molecules.

Introduction

This compound is a key building block in the synthesis of various organic compounds. Its purity is crucial for the success of subsequent reactions, making effective purification a critical step. This document outlines two primary methods for purifying this compound: vacuum distillation for large-scale purification and the removal of non-volatile impurities, and flash column chromatography for high-purity isolation and separation from closely related byproducts. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound and its common precursors, 1,8-nonadiene and 1,8-nonadiyne, is provided below. This data is essential for planning and executing purification procedures.

| Property | This compound | 1,8-Nonadiene | 1,8-Nonadiyne |

| Molecular Formula | C₉H₁₄O[1] | C₉H₁₆[2] | C₉H₁₂[3] |

| Molecular Weight | 138.21 g/mol [1] | 124.22 g/mol [2] | 120.19 g/mol [3][4][5] |

| Boiling Point | Not available | 148-150 °C (at 760 mmHg) | 55-55.5 °C (at 13 mmHg)[4][5] |

| Density | Not available | 0.751 g/mL at 25 °C | 0.799 g/mL at 25 °C[4][5] |

| Appearance | Liquid (presumed) | Colorless liquid | Liquid |

| CAS Number | 74912-33-7[1] | 4900-30-5[2] | 2396-65-8[3][4] |

Purification Techniques

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities and for removing non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.

Protocol for Vacuum Distillation:

Materials:

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head with condenser and collection flask

-

Thermometer and adapter

-

Heating mantle with a stirrer

-

Vacuum pump with a trap

-

Stir bar

-

Glass wool for insulation

Procedure:

-

Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks. Use appropriate clamps to secure the apparatus.

-

Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

-

Applying Vacuum: Begin stirring the mixture. Slowly and carefully apply the vacuum.

-

Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.

-

Distillation: Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure achieved by the vacuum pump.

-

Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Logical Workflow for Vacuum Distillation

Caption: Workflow for the purification of this compound via vacuum distillation.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for obtaining high-purity this compound, particularly for separating it from impurities with similar boiling points.[6]

Protocol for Flash Column Chromatography:

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., hexanes/ethyl acetate mixture)

-

Chromatography column

-

Sand

-

Collection tubes

-

TLC plates and chamber for monitoring

Procedure:

-

Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for a non-polar compound like this compound is a mixture of hexanes and ethyl acetate. The ideal system should give the desired compound an Rf value of approximately 0.2-0.3.

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen solvent system. Add a layer of sand on top of the silica gel to prevent disturbance.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the solvent and carefully apply it to the top of the silica gel column.[7] Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[8]

-

Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Experimental Workflow for Flash Column Chromatography

Caption: General workflow for the purification of this compound by flash column chromatography.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of purity and identify any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ketone carbonyl group and the absence of impurities with distinct functional groups.

By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their synthetic work.

References

- 1. This compound | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-Nonadiene | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-Nonadiyne | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,8-Nonadiyne 98% | 2396-65-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 8. Purification [chem.rochester.edu]

Application Notes and Protocols for the Analysis of Nona-1,8-dien-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,8-dien-5-one is a divinyl ketone that can be utilized as a monomer in acyclic diene metathesis (ADMET) polymerization.[1] The incorporation of the ketone functionality into the polymer backbone allows for the synthesis of materials with tailored properties, such as modified rigidity or providing reactive sites for further chemical modifications.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound in research and development settings.

This document provides detailed application notes and experimental protocols for the analysis of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [guttiferone A - Amazon S3] |

| Molecular Weight | 138.21 g/mol | [guttiferone A - Amazon S3] |

| Appearance | Colorless Liquid | [guttiferone A - Amazon S3] |

| IUPAC Name | This compound |

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both qualitative and quantitative information.

Experimental Protocol:

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector in split mode (split ratio 50:1).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

Expected Results: The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

| Ion Type | m/z | Relative Intensity |

| [M]⁺ | 138 | 13% |

| [M-C₃H₅]⁺ | 83 | 89% |

| [C₄H₇]⁺ | 55 | 100% |

| [C₃H₃]⁺ | 39 | 12% |

Data obtained from high-resolution mass spectrometry (HRMS) confirmed the molecular formula C₉H₁₄O with a calculated mass of 138.1045 and a found mass of 138.1045.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Experimental Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 300 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

Expected ¹H NMR Data (300 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.89 - 5.72 | m | 2H | CH=CH₂ |

| 5.10 - 4.93 | m | 4H | CH=CH ₂ |

| 2.55 - 2.47 | m | 4H | CH ₂-C=O |

| 2.37 - 2.29 | m | 4H | CH ₂-CH=CH₂ |

Expected ¹³C NMR Data (75 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Assignment |

| 209.4 | C=O |

| 137.1 | C H=CH₂ |

| 115.2 | CH=C H₂ |

| 41.8 | C H₂-C=O |

| 27.7 | C H₂-CH=CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the carbonyl (C=O) and alkene (C=C) groups.

Experimental Protocol:

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation:

-

FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Detector: DTGS

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

Expected IR Data (film): [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |